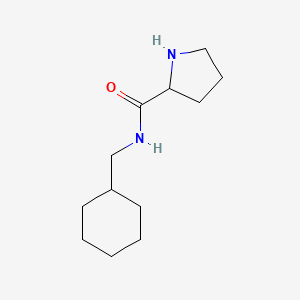

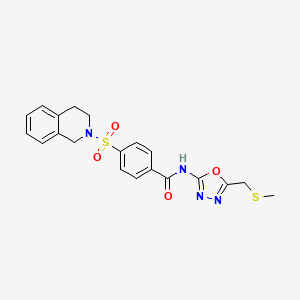

N-(cyclohexylmethyl)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

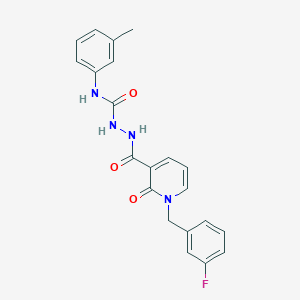

“N-(cyclohexylmethyl)pyrrolidine-2-carboxamide” is a compound with the CAS Number: 1249312-30-8 . It has a molecular weight of 210.32 and its IUPAC name is N-(cyclohexylmethyl)-2-pyrrolidinecarboxamide .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “N-(cyclohexylmethyl)pyrrolidine-2-carboxamide”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors . The second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “N-(cyclohexylmethyl)pyrrolidine-2-carboxamide” is represented by the InChI code: 1S/C12H22N2O/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10/h10-11,13H,1-9H2,(H,14,15) .Chemical Reactions Analysis

The pyrrolidine ring, a key component of “N-(cyclohexylmethyl)pyrrolidine-2-carboxamide”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

“N-(cyclohexylmethyl)pyrrolidine-2-carboxamide” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like N-(cyclohexylmethyl)pyrrolidine-2-carboxamide, are widely utilized in medicinal chemistry for developing compounds to treat human diseases. Their saturated nature allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage due to pseudorotation. The diverse synthetic strategies for pyrrolidine compounds highlight their role in designing drugs with varying biological profiles. The stereogenicity of pyrrolidine carbons is particularly significant, influencing the biological activity of drug candidates through different binding modes to enantioselective proteins (Li Petri et al., 2021).

Stereochemistry and Biological Activity

Stereochemistry plays a critical role in the biological activity of pyrrolidine derivatives. The configuration of stereocenters in compounds like phenylpiracetam demonstrates the relationship between stereochemistry and pharmacological properties, showcasing the necessity of selecting the most effective stereoisomer for therapeutic use. This emphasizes the importance of understanding the stereochemical aspects of pyrrolidine derivatives for enhancing their pharmacological profile (Veinberg et al., 2015).

Synthesis of N-heterocycles

Pyrrolidine derivatives serve as precursors in the synthesis of various N-heterocycles, important for natural products and therapeutically relevant compounds. The use of chiral sulfinamides, including tert-butanesulfinamide, for asymmetric synthesis of pyrrolidines highlights the versatility of pyrrolidine scaffolds in creating bioactive molecules. This methodology provides access to structurally diverse compounds, underscoring the potential of pyrrolidine derivatives in synthesizing biologically active heterocycles (Philip et al., 2020).

Biological Significance of Pyrrolidine Derivatives

Pyrrolidine derivatives exhibit a wide range of biological and medicinal applications. Their role in forming coordination as well as hydrogen bonds makes them suitable for use as sensing probes and therapeutic agents. The diverse biological applications of pyrrolidine and its derivatives underscore their importance in developing new therapeutic strategies (Jindal & Kaur, 2021).

Safety And Hazards

Zukünftige Richtungen

The pyrrolidine ring, a key component of “N-(cyclohexylmethyl)pyrrolidine-2-carboxamide”, continues to be a focus of research due to its presence in numerous biologically active compounds . Future research will likely continue to explore the design of new pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

N-(cyclohexylmethyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10/h10-11,13H,1-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYXKTBOYKNPTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclohexylmethyl)pyrrolidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)

![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2397449.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2397457.png)

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2397462.png)

![7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2397466.png)